2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with various functional groups such as a chlorobenzyl sulfanyl group, a furan-2-ylmethyl group, and two methyl groups
Chemical Reactions Analysis
2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the chlorobenzyl group to a benzyl group.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Addition: The furan ring can participate in electrophilic addition reactions, especially under acidic conditions.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic effects can be explored for the treatment of various diseases, although specific studies and clinical trials are necessary to confirm its efficacy and safety.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the chlorobenzyl sulfanyl group suggests potential interactions with thiol-containing enzymes, while the furan ring may facilitate binding to aromatic receptors. Further studies are needed to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar compounds to 2-[(2-chlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one include:
- 2-[(2-chlorobenzyl)sulfanyl]-3-ethyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound has a similar thienopyrimidine core but with different substituents, leading to variations in its chemical and biological properties .
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-chlorophenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Another similar compound with a chlorophenyl group instead of a furan-2-ylmethyl group, which may result in different reactivity and applications .
- 2-[(2-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound features a methoxyphenyl group, which can influence its chemical behavior and potential uses .
Properties
Molecular Formula |
C20H17ClN2O2S2 |
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Molecular Weight |
416.9 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H17ClN2O2S2/c1-12-13(2)27-18-17(12)19(24)23(10-15-7-5-9-25-15)20(22-18)26-11-14-6-3-4-8-16(14)21/h3-9H,10-11H2,1-2H3 |
InChI Key |
JFQHKNZKZVMBOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CC=CC=C3Cl)CC4=CC=CO4)C |
Origin of Product |
United States |
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